6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid
Description
6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C19H23NO6 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-11-8-14(21)18-12(2)13(19(25)26-15(18)9-11)10-16(22)20-7-5-3-4-6-17(23)24/h8-9,21H,3-7,10H2,1-2H3,(H,20,22)(H,23,24) |
InChI Key |
WHCQSOWJJSADFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCCCCCC(=O)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with appropriate reagents under specific conditions. For example, the reaction can proceed in two steps, starting with the interaction of starting materials in acetonitrile (MeCN) and final formation in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as employing green solvents and catalysts, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of compounds related to 6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid exhibit notable antimicrobial activities. For instance, specific derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa . The presence of hydroxyl and acetyl groups contributes to the enhanced reactivity and biological efficacy of these compounds.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. Studies on similar chromenone derivatives indicate that they may exhibit cytotoxic effects on various human cancer cell lines, including leukemia cells . This presents a promising avenue for further exploration in cancer therapeutics.
Pharmacological Applications
Cholinesterase Inhibition
Compounds derived from the chromenone structure have been investigated for their ability to inhibit cholinesterases, enzymes critical in neurotransmission. Some derivatives have shown moderate to strong inhibition of acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer’s . This suggests that 6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid could be explored for its neuroprotective effects.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various organic reactions, including acetylation and condensation methods. The use of reagents like potassium permanganate or lithium aluminum hydride facilitates the formation of desired derivatives with improved biological activities .
| Synthesis Method | Reagents Used | Yield (%) | Remarks |
|---|---|---|---|
| Acetylation | Acetic acid | High | Effective for introducing acetyl groups |
| Oxidation | Potassium permanganate | Moderate | Useful for enhancing reactivity |
| Reduction | Lithium aluminum hydride | High | Effective in forming alcohols from ketones |
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of various chromenone derivatives, compounds similar to 6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid exhibited significant antibacterial activity against Bacillus cereus and Salmonella panama . This highlights the potential for developing new antibiotics based on this chemical structure.
Case Study 2: Neuroprotective Effects
Research into the neuroprotective effects of chromenone derivatives has revealed their ability to inhibit cholinesterases effectively. One study found that certain derivatives had IC50 values lower than established drugs like rivastigmine, indicating their potential as therapeutic agents for cognitive disorders .
Mechanism of Action
The mechanism of action of 6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6,8-dimethoxy-2-oxo-2H-chromen-7-yl β-D-glucopyranoside: Another coumarin derivative with similar structural features.
6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A compound with a similar core structure but different functional groups.
Uniqueness
6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid , a derivative of chromone, has garnered attention for its potential biological activities. Chromones and their derivatives are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a chromone backbone with an acetylamino group and a hexanoic acid chain. The structural characteristics contribute to its biological activity, particularly through interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that chromone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess high activity against various bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. In a comparative study of several derivatives, those similar to 6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid displayed notable antibacterial effects, suggesting that this compound may also exhibit similar properties .
Anti-inflammatory Effects
Chromone derivatives are often investigated for their anti-inflammatory properties. The presence of hydroxyl groups in the structure is believed to enhance the anti-inflammatory activity by inhibiting pro-inflammatory mediators. Preliminary studies indicate that compounds with similar structures can reduce inflammation markers in vitro, which may extend to 6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid.
Anticancer Potential
The anticancer potential of chromone derivatives is another area of active research. Compounds related to 6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid have been shown to induce apoptosis in cancer cell lines through various pathways including the modulation of cell cycle regulators and apoptosis-related proteins. Studies suggest that this compound may inhibit tumor growth by interfering with cancer cell proliferation .
The biological activity of 6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- DNA Interaction : Some chromone derivatives interact with DNA, leading to the inhibition of cancer cell growth.
- Antioxidant Activity : The antioxidant properties of chromones contribute to their protective effects against oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the efficacy of chromone derivatives:
- Antibacterial Efficacy Study : A study evaluated the antibacterial activity of various chromone derivatives against Staphylococcus pneumoniae, finding that certain modifications enhanced potency significantly .
- Anti-inflammatory Activity Assessment : A comparative analysis indicated that compounds with similar structures effectively reduced TNF-alpha levels in macrophage cultures .
- Anticancer Research : In vitro studies on cancer cell lines demonstrated that specific derivatives induced apoptosis via mitochondrial pathways .
Q & A
Q. What synthetic methodologies are most effective for preparing 6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid?
The synthesis involves coupling the chromen-3-yl acetyl group to the hexanoic acid backbone via an amide bond. Key steps include:
- Chromene core synthesis : Utilize 4-hydroxy-2-oxo-2H-chromene derivatives (as in ) with ammonium acetate for amino functionalization.
- Acetylation : React the 5-hydroxy group with acetyl chloride under anhydrous conditions.
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the chromene acetyl moiety to 6-aminohexanoic acid.
Purification via silica gel chromatography (hexane/ethyl acetate gradients) is recommended for isolating intermediates .
Q. How are the physicochemical properties (e.g., solubility, logP) of this compound characterized?
- LogP determination : Computational tools (e.g., XLogP3 from ) predict a logP of ~2.5, indicating moderate lipophilicity. Experimental validation via shake-flask method with octanol/water partitioning is advised.
- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) to guide formulation for biological assays. Aqueous solubility is typically low due to the chromene core; DMSO is recommended for stock solutions .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : Use H and C NMR to confirm the chromene aromatic protons (δ 6.5–7.5 ppm) and hexanoic acid chain (δ 1.2–2.5 ppm).
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (expected m/z ~375.168 for CHNO) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or oxidoreductases). Focus on the chromene core’s π-π stacking and the hexanoic acid’s hydrogen-bonding potential.
- Reaction path analysis : Apply quantum chemical calculations (as in ) to predict regioselectivity in derivatization reactions, reducing trial-and-error synthesis .
Q. How to resolve contradictions in bioactivity data across different assay conditions?
- Assay standardization : Control variables like pH (chromene stability is pH-sensitive) and solvent (DMSO concentration ≤1% to avoid cytotoxicity).
- Data triangulation : Compare enzyme inhibition (IC) in cell-free vs. cell-based assays. For example, discrepancies in IC values may arise from cell membrane permeability limitations of the hexanoic acid moiety .
Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?
- Prodrug design : Modify the hexanoic acid’s carboxyl group to ester prodrugs (e.g., methyl esters) to enhance oral bioavailability.
- Metabolite identification : Use LC-MS/MS to track hydrolysis of the acetylated chromene group in liver microsomes, a common metabolic pathway for coumarin derivatives .
Q. How to address spectral interference in fluorescence-based assays due to the chromene core?
- Quenching controls : Use inner-filter effect corrections when the compound’s intrinsic fluorescence overlaps with assay reporters (e.g., FITC).
- Alternative detection methods : Switch to luminescence-based assays (e.g., luciferase) if fluorescence interference persists .
Methodological Considerations
8. Experimental design for structure-activity relationship (SAR) studies:
- Variable groups : Systematically modify (a) the chromene’s methyl/hydroxy substituents and (b) the hexanoic acid’s chain length.
- Data analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity .
9. Handling synthetic byproducts and impurities:
- HPLC-MS monitoring : Detect and quantify side products (e.g., over-acetylated chromene derivatives) during synthesis.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for final compound purification to achieve ≥95% purity .
10. Safety protocols for handling reactive intermediates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
